

Spectroscopic Profile of 7-Bromomethyl-2-methylindazole: A Technical Guide

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Compound of Interest

Compound Name: **7-Bromomethyl-2-methylindazole**

Cat. No.: **B1377870**

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **7-Bromomethyl-2-methylindazole** (CAS No: 1363380-76-0), a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document presents high-fidelity predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a detailed interpretation of the predicted spectra, elucidating the structural features of the molecule. Furthermore, this guide furnishes standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction

7-Bromomethyl-2-methylindazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of bioactive molecules. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of pharmacological activities. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide is designed to serve as a detailed reference for the spectroscopic properties of **7-Bromomethyl-2-methylindazole**. By providing and interpreting predicted spectroscopic data,

we aim to facilitate its unambiguous identification and support its use in complex synthetic pathways. The subsequent sections are dedicated to in-depth analyses of its NMR, MS, and IR profiles, coupled with practical, field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments that follow, the molecular structure of **7-Bromomethyl-2-methylindazole** is presented below with a systematic atom numbering scheme.

Caption: Molecular structure of **7-Bromomethyl-2-methylindazole** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR data provide a detailed map of the electronic environment of each nucleus.

Predicted ^1H NMR Data

The ^1H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-methyl group, and the bromomethyl group.

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~7.65	d	1H	H4
~7.30	d	1H	H6
~7.10	t	1H	H5
~4.80	s	2H	H8 (-CH ₂ Br)
~4.15	s	3H	H9 (-CH ₃)

Interpretation of the ^1H NMR Spectrum

- **Aromatic Region (δ 7.0-7.7 ppm):** The three protons on the benzene ring of the indazole core are expected to appear as a set of coupled multiplets. The proton at the C4 position (H4) is predicted to be the most downfield due to its proximity to the pyrazole ring. The protons at C5 and C6 will likely exhibit a triplet and a doublet, respectively, arising from their coupling with each other and with H4.
- **Bromomethyl Protons (δ ~4.80 ppm):** The methylene protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet. The strong deshielding effect of the adjacent bromine atom and the aromatic ring results in a significant downfield shift.
- **N-Methyl Protons (δ ~4.15 ppm):** The protons of the N-methyl group (-CH₃) are also predicted to be a singlet. Their chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ) / ppm	Assignment
~148.5	C7a
~141.0	C3a
~129.0	C5
~125.5	C7
~122.0	C6
~120.0	C3
~110.0	C4
~35.0	C9 (-CH ₃)
~28.0	C8 (-CH ₂ Br)

Interpretation of the ¹³C NMR Spectrum

- Aromatic Carbons (δ 110-150 ppm): The seven carbon atoms of the indazole ring system are expected to resonate in this region. The quaternary carbons, C7a and C3a, are typically found at the lower field end of this range. The protonated aromatic carbons (C3, C4, C5, C6, and C7) will have chemical shifts influenced by their position within the ring and the electronic effects of the substituents.
- N-Methyl Carbon (δ ~35.0 ppm): The carbon of the N-methyl group is predicted to have a chemical shift in the typical range for such functionalities.
- Bromomethyl Carbon (δ ~28.0 ppm): The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small molecules like **7-Bromomethyl-2-methylindazole**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the spectrometer setup.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30)
 - Acquisition Time: ~3-4 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64
- Spectral Width: ~16 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, depending on sample concentration)
 - Spectral Width: ~240 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum.
 - Perform peak picking for both ^1H and ^{13}C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

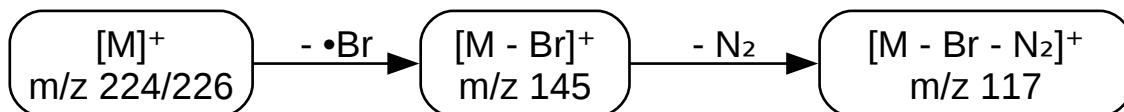
Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for the molecular ion and key fragments of **7-Bromomethyl-2-methylindazole**.

m/z	Ion
224/226	$[M]^+$ (Molecular Ion)
145	$[M - Br]^+$
117	$[M - Br - N_2]^+$ or $[M - CH_2Br - N]^+$

Interpretation of the Mass Spectrum

- Molecular Ion Peak ($[M]^+$): The mass spectrum is expected to show a prominent molecular ion peak at m/z 224 and 226, with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (isotopes ^{79}Br and ^{81}Br). This is a key diagnostic feature for confirming the presence of bromine in the molecule.
- Major Fragmentation Pathways:
 - Loss of Bromine Radical: The most likely initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecule, to form a stable benzyl-type carbocation at m/z 145. This fragment is expected to be the base peak in the spectrum.
 - Further Fragmentation: The fragment at m/z 145 can undergo further fragmentation, such as the loss of a molecule of nitrogen (N_2) to give a fragment at m/z 117, or other complex rearrangements.



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Caption: Proposed major fragmentation pathway for **7-Bromomethyl-2-methylindazole** in mass spectrometry.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing a small organic molecule using Electrospray Ionization (ESI) Mass Spectrometry.

- Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

- Instrument Parameters (Example for an ESI-QTOF MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizer Gas (N₂): 1-2 Bar
- Drying Gas (N₂): 8-10 L/min
- Drying Gas Temperature: 180-220 °C
- Mass Range: m/z 50-500

- Data Acquisition and Analysis:

- Inject the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum.
- Identify the molecular ion peak and its isotopic pattern.
- Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

The following table lists the predicted key IR absorption bands for **7-Bromomethyl-2-methylindazole**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	-CH ₃ , -CH ₂ -
~1610, 1490	C=C stretch	Aromatic ring
~1460	C-H bend	-CH ₂ - (scissoring)
~1380	C-H bend	-CH ₃ (symmetric)
~1250	C-N stretch	Aromatic amine
~750	C-H bend	Aromatic (out-of-plane)
~650-550	C-Br stretch	Alkyl bromide

Interpretation of the IR Spectrum

- **C-H Stretching Vibrations:** The spectrum is expected to show absorption bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches, and bands just below 3000 cm⁻¹ for the C-H stretches of the methyl and methylene groups.
- **Aromatic C=C Stretching:** The characteristic stretching vibrations of the carbon-carbon double bonds within the indazole ring system are predicted to appear in the 1610-1490 cm⁻¹ region.
- **C-H Bending Vibrations:** The bending vibrations for the methylene and methyl groups will be visible in the 1460-1380 cm⁻¹ range. The out-of-plane C-H bending of the substituted benzene ring is expected around 750 cm⁻¹.

- C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is predicted to appear in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹. The presence of a strong absorption band in this region is a good indicator of the bromomethyl group.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid or liquid samples with minimal preparation.

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.
 - Record a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
 - Label the significant peaks with their wavenumbers.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of **7-Bromomethyl-2-methylindazole**. The presented ^1H NMR, ^{13}C NMR, MS, and IR data, along with their in-depth interpretations, offer a robust framework for the identification and structural verification of this important synthetic intermediate. The inclusion of standardized experimental protocols aims to empower researchers to acquire and interpret their own data with confidence. As a self-validating system, this guide encourages the comparison of experimentally obtained spectra with the provided predictions, thereby fostering a deeper understanding of the relationship between molecular structure and spectroscopic output.

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